molecular formula C11H17NO2 B606028 Benzyl-PEG2-amine CAS No. 1268135-96-1

Benzyl-PEG2-amine

Cat. No.: B606028
CAS No.: 1268135-96-1
M. Wt: 195.26
InChI Key: SQXOAFKQZRVRTF-UHFFFAOYSA-N
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Description

Benzyl-PEG2-amine is a compound that features a benzyl group, a polyethylene glycol (PEG) chain with two ethylene glycol units, and an amine functional group. This compound is widely used in bioconjugation, medicinal chemistry, and various biochemical applications due to its enhanced water solubility and biocompatibility. The presence of the PEG2 chain provides these properties, making it suitable for applications in drug delivery, targeted therapy, and biomaterial development .

Mechanism of Action

Target of Action

Benzyl-PEG2-amine is a PEG-based linker that is commonly employed in bioconjugation, medicinal chemistry, and various biochemical applications . It contains a benzyl protecting group and a free amine . The primary target of this compound is the ubiquitin-proteasome system within cells . This system is crucial for selective protein degradation .

Mode of Action

The benzyl groups in this compound can be used as alcohol protecting groups and can be removed via hydrogenolysis . The primary amine can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and other carbonyl compounds . This interaction enables the formation of stable amide bonds, which are essential for the formation of Proteolysis Targeting Chimeras (PROTAC) molecules .

Biochemical Pathways

this compound plays a significant role in the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of intracellular proteins, maintaining cellular homeostasis . This compound, as a PROTAC linker, facilitates the degradation of specific proteins by connecting the target protein to an E3 ubiquitin ligase . This leads to the ubiquitination and subsequent degradation of the target protein .

Pharmacokinetics

The presence of the polyethylene glycol (peg) chain in this compound is known to enhance the water solubility and biocompatibility of the compound . This suggests that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, potentially improving its bioavailability.

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . By linking the target protein to an E3 ubiquitin ligase, this compound facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . This can lead to significant changes at the molecular and cellular levels, depending on the function of the degraded protein.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the primary amine in this compound . Additionally, the presence of other reactive groups can influence the efficiency of the bioconjugation process . The stability of this compound may also be affected by factors such as temperature and the presence of moisture .

Biochemical Analysis

Biochemical Properties

Benzyl-PEG2-amine plays a significant role in various biochemical reactions. The primary amine group in this compound can react with carboxylic acids, activated NHS esters, and other carbonyl compounds, making it a versatile reagent in bioconjugation strategies. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, facilitating the synthesis of various molecular constructs. The benzyl group can be removed via hydrogenolysis, allowing further chemical modifications .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can enhance the delivery of therapeutic agents to target cells, thereby modulating cellular responses. Its impact on cell signaling pathways includes the activation or inhibition of specific signaling cascades, which can lead to changes in gene expression and metabolic activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The primary amine group can form covalent bonds with enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression by influencing transcription factors and other regulatory proteins. Additionally, the PEG2 chain enhances the solubility and stability of the compound, facilitating its interaction with cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable when stored at -20°C, but its stability can be affected by light and moisture. Over time, this compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For example, this compound can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, thereby affecting energy production and cellular respiration .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-PEG2-amine can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with ethylene oxide to form benzyl-PEG2-alcohol, which is then converted to this compound through a series of reactions involving protective groups and deprotection steps . The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for pharmaceutical and biochemical applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl-PEG2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-phenylmethoxyethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-5H,6-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXOAFKQZRVRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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